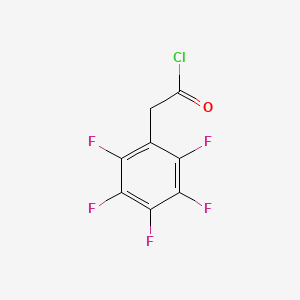

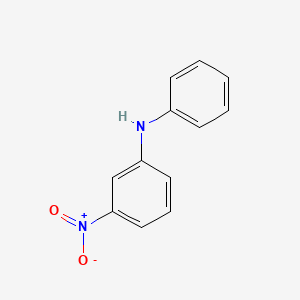

3-Nitro-N-phenylbenzenamine

Overview

Description

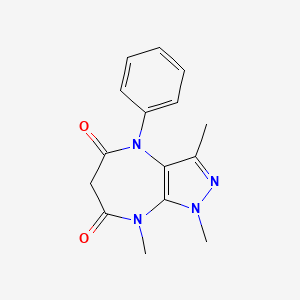

3-Nitro-N-phenylbenzenamine is an organic compound that appears as red needle or flake crystals . It is soluble in ethanol, ether, and benzene .

Synthesis Analysis

The synthesis of this compound can be achieved by the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as the reaction medium . The urethane can be formed by the reaction of a nitrophenol with an aromatic isocyanate .Molecular Structure Analysis

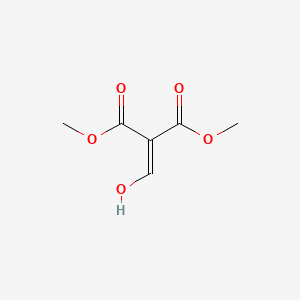

The molecular formula of this compound is C12H10N2O2 . It has a molecular weight of 214.22 . The structure of this compound can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Nitro-containing compounds like this compound are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis

This compound has a melting point of 114 °C . Its boiling point is predicted to be 359.3±25.0 °C . The density is predicted to be 1.280±0.06 g/cm3 . The pKa is predicted to be -1.11±0.30 .Scientific Research Applications

Redox-Sensitive Nitric Oxide Releasing Agents

A study by McGill et al. (2000) introduced para-substituted N-nitroso-N-oxybenzenamine ammonium salts as a new class of redox-sensitive nitric oxide releasing compounds. These compounds, upon undergoing a one-electron oxidation, spontaneously dissociate to yield nitric oxide and the corresponding nitrosobenzene derivatives. The oxidation can be achieved through chemical, electrochemical, and enzymatic methods, with the amount of NO generated being dependent on the substituent effect and the applied oxidation potential. This research has implications for the development of targeted nitric oxide delivery systems in biomedical applications McGill et al., 2000.

Catalysis and Environmental Applications

Gao et al. (2011) demonstrated the use of reduced graphene oxide as a catalyst for the hydrogenation of nitrobenzene at room temperature, revealing its high catalytic activity and stability. This study highlights the potential of graphene-based materials in catalytic processes for environmental remediation and the synthesis of valuable chemicals Gao et al., 2011.

Advanced Oxidation Processes

Research by Zheng et al. (2021) on MnCo2O4/g-C3N4 degradation of nitrobenzene using peroxymonosulfate detailed a mechanism different from traditional sulfate radical-based advanced oxidation processes. This work provides insights into the selection of active components for the degradation of phenolic pollutants, contributing to the field of water treatment and pollution control Zheng et al., 2021.

Green Chemistry Approaches

Kubendhiran et al. (2017) discussed the green reduction of reduced graphene oxide with nickel tetraphenyl porphyrin for enhanced electrochemical determination of environmentally pollutant nitrobenzene. This study exemplifies the integration of green chemistry principles in the development of sensors for monitoring environmental pollutants Kubendhiran et al., 2017.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRHTFXMONFRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196470 | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4531-79-7 | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.